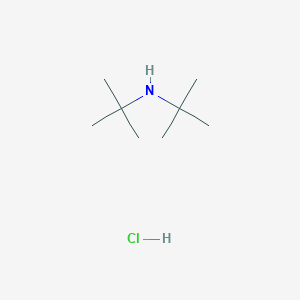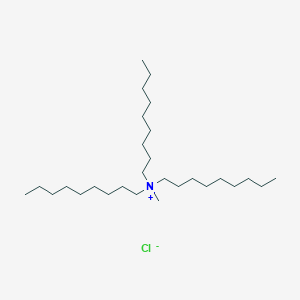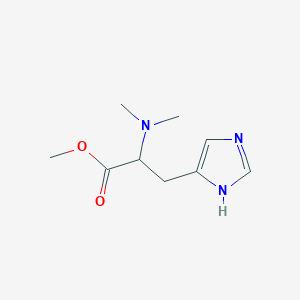
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is a polysaccharide composed of ten glucose units linked by alpha-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. Polysaccharides like this are essential in various biological processes and have significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such polysaccharides typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis involves the stepwise addition of glucose units using protecting groups to control the reaction specificity.
Industrial Production Methods
Industrial production often employs microbial fermentation, where genetically engineered microorganisms produce the desired polysaccharide. The fermentation process is optimized for yield and purity, followed by purification steps such as filtration, precipitation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Polysaccharides undergo various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Introduces functional groups such as sulfate or phosphate.
Common Reagents and Conditions
Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sulfuric acid for sulfation, phosphoric acid for phosphorylation.
Major Products
Oxidation: Aldehydo-glucose derivatives.
Reduction: Polyhydroxy compounds.
Substitution: Sulfated or phosphorylated polysaccharides.
Applications De Recherche Scientifique
Polysaccharides like this compound have diverse applications:
Chemistry: Used as building blocks for more complex molecules.
Biology: Serve as energy storage (e.g., glycogen) and structural components (e.g., cellulose).
Medicine: Used in drug delivery systems and as bioactive compounds with immunomodulatory properties.
Industry: Employed in food as thickeners, stabilizers, and emulsifiers.
Mécanisme D'action
The biological activity of polysaccharides depends on their ability to interact with specific receptors or enzymes. For example, they can modulate immune responses by binding to pattern recognition receptors on immune cells, triggering signaling pathways that lead to the production of cytokines and other immune mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellulose: A polysaccharide with beta-1,4-glycosidic bonds, providing structural support in plants.
Starch: Composed of amylose and amylopectin, with alpha-1,4 and alpha-1,6-glycosidic bonds, serving as energy storage in plants.
Glycogen: Similar to starch but more highly branched, serving as energy storage in animals.
Uniqueness
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is unique due to its specific glycosidic linkage pattern and terminal aldehyde group, which may confer distinct chemical and biological properties compared to other polysaccharides.
Propriétés
Formule moléculaire |
C66H112O56 |
|---|---|
Poids moléculaire |
1801.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C66H112O56/c67-1-13(79)25(81)47(14(80)2-68)113-58-38(94)28(84)49(16(4-70)104-58)115-60-40(96)30(86)51(18(6-72)106-60)117-62-42(98)32(88)53(20(8-74)108-62)119-64-44(100)34(90)55(22(10-76)110-64)121-66-46(102)36(92)56(24(12-78)112-66)122-65-45(101)35(91)54(23(11-77)111-65)120-63-43(99)33(89)52(21(9-75)109-63)118-61-41(97)31(87)50(19(7-73)107-61)116-59-39(95)29(85)48(17(5-71)105-59)114-57-37(93)27(83)26(82)15(3-69)103-57/h1,13-66,68-102H,2-12H2/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+/m0/s1 |
Clé InChI |
FIHHWPKDYDOOFJ-NXLJYPEBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)


![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)



![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
